5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C3H4BrN3. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-methyl-1H-1,2,4-triazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures, often around -78°C, to ensure selective bromination .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the triazole .
Scientific Research Applications
5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is not fully understood. its biological activity is thought to involve interactions with specific enzymes or receptors in the body. The triazole ring can form hydrogen bonds and other interactions with biological targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Amino-1H-1,2,4-triazole: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
1-Methyl-1H-1,2,4-triazol-3-amine:
Uniqueness
5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c1-8-2(4)6-3(5)7-8/h1H3,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFZDKVGJQFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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